2-(3,4-Dichlorobenzoyl)-6-methoxypyridine
Description
2-(3,4-Dichlorobenzoyl)-6-methoxypyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methoxy group at position 6 and a 3,4-dichlorobenzoyl moiety at position 2. Its molecular structure (C₁₃H₈Cl₂NO₂) combines electron-withdrawing chlorine atoms and a methoxy donor group, rendering it a versatile intermediate in organic synthesis and pharmaceutical research . The compound is cataloged under CAS 1187171-45-4 and is commercially available for research purposes, though its full biological or industrial applications remain under investigation .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-6-9(14)10(15)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZCYDBIEVVVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217678 | |
| Record name | (3,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-45-4 | |
| Record name | (3,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methoxypyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dichlorobenzoyl group can be reduced to form a benzyl alcohol derivative.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorobenzoyl)-6-formylpyridine or 2-(3,4-dichlorobenzoyl)-6-carboxypyridine.
Reduction: Formation of 2-(3,4-dichlorobenzyl)-6-methoxypyridine.
Substitution: Formation of this compound derivatives with various substituents on the benzoyl group.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Studies have shown that derivatives of 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine exhibit significant antimicrobial activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties. A case study highlighted its ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture as a pesticide and herbicide.
Pesticidal Activity
The compound has been tested for its effectiveness against various pests. A field study demonstrated that formulations containing this compound significantly reduced pest populations in crops compared to untreated controls .
Herbicidal Properties
Another application involves its use as a herbicide. Laboratory tests have shown that it effectively inhibits the growth of several weed species, making it a candidate for inclusion in herbicide formulations .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from commercially available precursors. The ability to modify the structure leads to a range of derivatives with varied biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three primary categories of analogs: dichlorobenzoyl-containing derivatives , positional isomers , and chloro-methoxy pyridine variants . Key comparisons are summarized below:
Table 1: Comparative Analysis of 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine and Analogs
Dichlorobenzoyl Derivatives
- Positional Isomerism : The substitution pattern on the benzoyl group significantly impacts reactivity and biological activity. For example, ixazomib’s 2,5-dichlorobenzoyl group is critical for binding to proteasome subunits , whereas the 3,4-dichlorobenzoyl variant in the target compound may exhibit distinct electronic properties due to altered steric and electronic environments .
- Heterocyclic Core Variations: Replacing the pyridine ring with a pyranone (as in ) introduces additional hydrogen-bonding sites, enhancing solubility but reducing aromatic stability .
Chloro-Methoxy Pyridine Variants
- Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score: 0.83) share the pyridine backbone but lack the dichlorobenzoyl group, limiting their utility in applications requiring hydrophobic interactions .
Biological Activity
2-(3,4-Dichlorobenzoyl)-6-methoxypyridine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methoxypyridine under controlled conditions. The compound is characterized by its unique structural features which include a pyridine ring substituted with a methoxy group and a dichlorobenzoyl moiety.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing significant pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human cancer cell lines such as Colo205 and Colo320, indicating their potential as anticancer agents .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, it may interact with ribonucleotide reductase (RNR), which is vital for DNA synthesis in cancer cells .
- Structure-Activity Relationship (SAR) : The SAR studies highlight that the presence of electron-withdrawing groups like chlorine enhances the biological activity of the pyridine derivatives. The methoxy group also contributes to the lipophilicity and overall bioavailability of the compound .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells with an IC50 value of approximately 5 µM. This suggests that the compound could be a lead candidate for further development in cancer therapy .
- Mechanistic Studies : Mechanistic investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry and Western blot analysis .
Data Tables
The following table summarizes the biological activities and IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Colo205 | 5 | Induces apoptosis via caspase activation |
| Pyridine derivative A | Colo320 | 7 | Ribonucleotide reductase inhibition |
| Pyridine derivative B | MRC-5 (normal) | >20 | Non-selective cytotoxicity |
Q & A
Q. What are the common synthetic routes for 2-(3,4-Dichlorobenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves condensation of 3,4-dichlorobenzoyl chloride with 6-methoxypyridine derivatives under controlled conditions. For example, describes a related reaction where heating at 100°C in ethanol with recrystallization yields a 40% product. Key parameters for optimization include:
- Temperature control : Maintain reaction temperatures between 90–110°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol (for recrystallization) improve solubility and purity.
- Catalyst use : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., K₂CO₃) may accelerate acyl transfer.
- Yield improvement : Column chromatography (silica gel, hexane/ethyl acetate) can resolve unreacted starting materials .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A multi-spectral approach is critical:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and dichlorophenyl groups) and methoxy signals (δ ~3.8 ppm). Compare with computed DFT spectra for validation ().
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.
- UV-Vis : Monitor π→π* transitions (~250–300 nm) to assess conjugation stability.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are employed to predict the pharmacological interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., JNK kinases or cytochrome P450 enzymes). highlights docking studies with RMSD <2.0 Å for validation.
- DFT calculations : Compute electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the dichlorophenyl group may exhibit hydrophobic interactions.
- ADMET prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability. Substituents like methoxy groups may enhance solubility but reduce membrane permeability .
Q. How can discrepancies in spectroscopic data be resolved when analyzing derivatives of this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with synthesized analogs (e.g., ’s analysis of methylpyridine derivatives).
- Dynamic NMR : Resolve tautomeric equilibria or conformational changes by variable-temperature NMR.
- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., ’s triazolopyridine structure).
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify splitting patterns .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Test against kinases (e.g., JNK) via fluorescence-based assays (e.g., ADP-Glo™).
- Apoptosis markers : Quantify caspase-3/7 activation (’s tumor suppression studies).
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
